
Mono-6-Iodo-6-deoxy-beta-Cyclodextrin
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Overview
Description
Mono-6-Iodo-6-deoxy-beta-Cyclodextrin (CAS 29390-66-7) is a monosubstituted derivative of β-cyclodextrin (β-CD), where the hydroxyl group at the C-6 position of one glucose unit is replaced with an iodine atom. This modification preserves the macrocyclic structure of β-CD, including its hydrophobic cavity and hydrophilic exterior, but introduces unique physicochemical properties due to the iodine substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mono-6-Iodo-6-deoxy-beta-Cyclodextrin typically involves the selective tosylation of beta-cyclodextrin, followed by nucleophilic substitution with sodium iodide. The process can be summarized in the following steps:
Selective Tosylation: Beta-cyclodextrin is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to form mono-6-tosyl-beta-cyclodextrin.
Nucleophilic Substitution: The tosylated intermediate is then reacted with sodium iodide (NaI) in a polar aprotic solvent like dimethylformamide (DMF) to replace the tosyl group with an iodine atom, yielding this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow methods allow for better control over reaction conditions and can be scaled up more easily compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: Mono-6-Iodo-6-deoxy-beta-Cyclodextrin can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or azides, to form different derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like triphenylphosphine.
Oxidation Reactions: The compound can undergo oxidation at the primary hydroxyl groups of the glucose units
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF for azide substitution.
Reduction: Triphenylphosphine (PPh3) in the presence of water for reduction.
Oxidation: Oxidizing agents like sodium periodate (NaIO4) for oxidation reactions.
Major Products:
Substitution: Mono-6-azido-6-deoxy-beta-cyclodextrin.
Reduction: Beta-cyclodextrin.
Oxidation: Aldehyde derivatives of beta-cyclodextrin.
Scientific Research Applications
Pharmaceutical Applications
Drug Delivery Systems
Mono-6-Iodo-6-deoxy-beta-Cyclodextrin has been investigated for its potential in drug delivery systems due to its ability to form inclusion complexes with hydrophobic drugs. The iodine substituent enhances the reactivity of the cyclodextrin, allowing for further functionalization that can improve drug solubility and stability.
- Case Study: Enhanced Solubility of Anticancer Drugs
A study demonstrated that this cyclodextrin derivative could significantly enhance the solubility of poorly soluble anticancer agents. The formation of inclusion complexes resulted in improved bioavailability and therapeutic efficacy, making it a promising candidate for oral drug formulations .
Antimicrobial Activity
Research has indicated that the iodine atom in this compound contributes to antimicrobial properties. This characteristic is particularly useful in developing new antimicrobial agents or coatings.
- Case Study: Antibacterial Coatings
A study explored the use of this compound as a coating material for medical devices. The iodine's antimicrobial properties were shown to inhibit bacterial growth effectively, reducing the risk of infections associated with implanted devices .
Material Science Applications
Polymer Composites
The incorporation of this compound into polymer matrices has been studied for creating advanced materials with enhanced properties. Its ability to interact with various polymers allows for improved mechanical strength and thermal stability.
- Case Study: Cyclodextrin-Based Nanocomposites
Researchers developed nanocomposites using this compound and clay materials. These composites exhibited superior mechanical properties and thermal resistance compared to traditional polymer composites, indicating potential applications in packaging and construction materials .
Environmental Applications
Pollutant Removal
The unique structure of this compound enables it to act as an adsorbent for environmental pollutants, including heavy metals and organic contaminants.
- Case Study: Heavy Metal Adsorption
A study investigated the efficiency of this cyclodextrin derivative in removing lead ions from aqueous solutions. Results showed a high adsorption capacity, suggesting its potential use in water treatment processes .
Summary Table of Applications
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Pharmaceuticals | Drug delivery systems | Enhanced solubility and bioavailability of drugs |
Antimicrobial coatings | Effective inhibition of bacterial growth | |
Material Science | Polymer composites | Improved mechanical strength and thermal stability |
Environmental Science | Pollutant removal | High adsorption capacity for heavy metals |
Mechanism of Action
The mechanism of action of Mono-6-Iodo-6-deoxy-beta-Cyclodextrin primarily involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment, enhancing the solubility and stability of the guest molecules. This property is exploited in drug delivery systems, where the compound can encapsulate hydrophobic drugs, protecting them from degradation and improving their bioavailability .
Comparison with Similar Compounds
Comparison with Similar Mono-6-Substituted β-Cyclodextrins
Physicochemical Properties and Reactivity
Property | Mono-6-Iodo-β-CD | Mono-6-Azido-β-CD | Mono-6-Amino-β-CD | Mono-6-Tosyl-β-CD |
---|---|---|---|---|
Substituent | Iodo | Azido | Amino | Tosyl |
Solubility in Water | Low | Moderate | High | Low |
Reactivity | Nucleophilic substitution | Click chemistry | Protonation/complexation | Leaving group |
Key Applications | Synthetic intermediate | Bioconjugation | Chiral separation | Precursor for synthesis |
- Solubility: The iodo group’s hydrophobicity reduces water solubility compared to amino or hydroxypropyl derivatives, limiting direct biomedical use but favoring organic-phase reactions .
- Reactivity : The iodine atom serves as an excellent leaving group, enabling further substitutions (e.g., with amines or azides) to generate functionalized CDs .
Functional and Application-Based Comparisons
Mono-6-Iodo-β-CD
- Role as Intermediate: Primarily used to synthesize advanced derivatives (e.g., azido or amino CDs) via iodide displacement .
- Heavy Atom Utility: Potential in crystallography for phase determination due to iodine’s electron-dense nature.
Mono-6-Azido-β-CD
- Bioconjugation : Utilized in Huisgen cycloaddition for attaching fluorescent tags or drug molecules .
- Drug Delivery: Azide-alkyne "click" reactions enable precise functionalization of nanocarriers .
Mono-6-Amino-β-CD
- Chiral Separation: Cationic amino groups enhance enantioselective binding in HPLC .
- Amyloid Inhibition: Amino derivatives disrupt β-amyloid aggregation, showing promise in Alzheimer’s research .
Mono-6-Tosyl-β-CD
- Synthetic Versatility : Tosyl group’s stability and reactivity make it a preferred intermediate for diverse substitutions .
Research Findings and Case Studies
- Mono-6-Iodo-β-CD: Used to synthesize per-6-azido-β-CD for supramolecular polymers, achieving >90% substitution efficiency .
- Mono-6-Tosyl-β-CD: Optimized synthesis by Zhong et al. (1998) reduced byproduct formation to <5%, enhancing scalability .
Biological Activity
Mono-6-Iodo-6-deoxy-beta-cyclodextrin (Mono-6-Iodo-6-deoxy-β-CD) is a derivative of beta-cyclodextrin, a cyclic oligosaccharide known for its ability to form inclusion complexes with various organic molecules. This compound has garnered attention for its potential biological activities, particularly in drug delivery systems, biocompatibility, and therapeutic applications.
Structure
Mono-6-Iodo-6-deoxy-β-CD retains the characteristic toroidal structure of cyclodextrins, featuring a hydrophobic cavity that can encapsulate guest molecules. The introduction of the iodine atom at the C-6 position alters the physicochemical properties of β-CD, enhancing its interaction capabilities with biological systems.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄I₁O₆ |
Molecular Weight | 302.14 g/mol |
Density | 1.5 g/cm³ |
Solubility | Soluble in water |
Drug Delivery Applications
Mono-6-Iodo-6-deoxy-β-CD has been studied for its efficacy in improving the solubility and bioavailability of various drugs. The hydrophobic cavity allows for the encapsulation of lipophilic drugs, leading to enhanced therapeutic effects.
- Inclusion Complexes : Studies have shown that Mono-6-Iodo-6-deoxy-β-CD can form stable inclusion complexes with several pharmaceutical compounds, resulting in improved solubility and stability. For instance, when complexed with certain antibiotics, it demonstrated a significant increase in solubility compared to their free forms .
- Biocompatibility : Research indicates that Mono-6-Iodo-6-deoxy-β-CD exhibits low cytotoxicity in various cell lines, making it a suitable candidate for drug delivery systems. In vitro studies have reported that it does not adversely affect cell viability, which is crucial for therapeutic applications .
Antioxidative and Anti-inflammatory Effects
Recent investigations have highlighted the antioxidative properties of Mono-6-Iodo-6-deoxy-β-CD. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments . Furthermore, studies suggest that this compound may possess anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases.
Case Studies
- Case Study on Drug Solubility : A study demonstrated that the solubility of enrofloxacin increased significantly when complexed with Mono-6-Iodo-6-deoxy-β-CD, achieving a 916-fold improvement over its free form. This enhancement led to better absorption and bioavailability in animal models .
- In Vivo Studies : In vivo experiments involving animal models have shown that Mono-6-Iodo-6-deoxy-β-CD can prolong the therapeutic effects of encapsulated drugs while minimizing side effects associated with high dosages of free drugs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Mono-6-Iodo-6-deoxy-beta-Cyclodextrin?
this compound is typically synthesized via a two-step process:
- Step 1 : Tosylation of β-cyclodextrin at the C6 position using reagents like 1-(p-toluenesulfonyl)imidazole to yield 6-O-monotosyl-β-cyclodextrin .
- Step 2 : Nucleophilic substitution of the tosyl group with iodide (e.g., using NaI in anhydrous DMF or DMSO at elevated temperatures) to introduce the iodine moiety . Key challenges include ensuring regioselectivity and minimizing polysubstitution. Purity is confirmed via HPLC or TLC, and structural validation is performed using 1H/13C NMR and mass spectrometry .
Q. What characterization techniques are essential for verifying the structure and purity of this compound?
- NMR Spectroscopy : 1H NMR can confirm regioselectivity by observing the downfield shift of the C6 proton (~δ 4.5–5.0 ppm). 13C NMR identifies the iodine-substituted carbon (~δ 20–25 ppm) .
- Mass Spectrometry : MALDI-TOF or ESI-MS detects the molecular ion peak (expected m/z ~1318 for C42H70IO34) .
- Elemental Analysis : Quantifies iodine content to confirm monosubstitution .
Q. What are the primary applications of this compound in host-guest chemistry?
The iodine moiety serves as a versatile handle for further functionalization (e.g., click chemistry, cross-coupling reactions). Applications include:
- Drug Delivery : Enhancing solubility of hydrophobic drugs via inclusion complexes .
- Sensor Development : Anchoring to nanoparticles for selective analyte detection, as demonstrated in β-CD-functionalized silica nanoparticles for flavonoid sensing .
Q. How should researchers handle and store this compound to ensure stability?
- Store under inert gas (N2 or Ar) at –20°C to prevent oxidation or hydrolysis of the C–I bond .
- Avoid prolonged exposure to light or moisture, which can degrade the iodine substituent .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of iodine substitution in β-cyclodextrin derivatives?
- Controlled Reaction Conditions : Use anhydrous solvents (DMF/DMSO) and stoichiometric NaI to favor monosubstitution .
- Protection/Deprotection Strategies : Temporarily block other hydroxyl groups using benzyl or acetyl protecting agents to direct substitution to C6 .
- Kinetic Monitoring : Track reaction progress via TLC or HPLC to terminate the reaction before polysubstitution occurs .
Q. What methodologies resolve contradictions in reported stability data for iodine-substituted cyclodextrins?
Discrepancies in oxidation stability may arise from differences in sample handling or analytical methods. To address this:
- Accelerated Stability Testing : Expose samples to controlled H2O2 concentrations and monitor degradation via UV-Vis or LC-MS .
- Comparative Studies : Use standardized protocols (e.g., ISO guidelines) to evaluate stability across laboratories .
Q. How can this compound be used to design stimuli-responsive inclusion complexes?
- pH-Responsive Systems : Conjugate the iodine group with pH-sensitive ligands (e.g., aminoethyl groups) to modulate drug release .
- Redox-Active Complexes : Exploit the iodine substituent’s reactivity with reducing agents (e.g., glutathione) for targeted drug delivery in cancer cells .
Q. What strategies enhance the solubility of iodine-substituted cyclodextrins in aqueous media?
- Co-solvent Systems : Use ethanol/water mixtures to improve dissolution without chemical modification .
- PEGylation : Attach polyethylene glycol chains to the iodine group to increase hydrophilicity .
Q. How do researchers address challenges in quantifying low-abundance iodine-substituted derivatives in complex mixtures?
- Isotopic Labeling : Use 125I-labeled analogs for trace analysis via gamma counting .
- Capillary Electrophoresis : Separate derivatives based on charge-to-mass ratios, with UV detection at 220 nm .
Q. What advanced computational methods predict the binding affinity of this compound with guest molecules?
Properties
Molecular Formula |
C42H69IO34 |
---|---|
Molecular Weight |
1244.9 g/mol |
IUPAC Name |
5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C42H69IO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7H2 |
InChI Key |
OCIXNBOTZHQXRM-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CI)CO)CO)O)O)O |
Origin of Product |
United States |
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